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Compound of Interest

Compound Name: 6,7-Difluoroisoquinoline

Cat. No.: B1396868 Get Quote

6,7-Difluoroisoquinoline is a structural isomer of quinoline, comprising a benzene ring fused

to a pyridine ring, with fluorine atoms substituted at the 6th and 7th positions. This specific

substitution pattern profoundly influences the molecule's electronic landscape, metabolic

stability, and binding interactions with biological targets.

The fundamental properties of 6,7-difluoroisoquinoline are summarized below.

Property Data Source(s)

Chemical Formula C₉H₅F₂N [1][2]

Molecular Weight 165.14 g/mol [1][3]

CAS Number 1202006-80-1 [1][3]

Typical Purity ≥95% [3]

Predicted XlogP 2.3 [2]

Appearance Solid (Typical) [N/A]

The introduction of two fluorine atoms, the most electronegative element, at the C6 and C7

positions has critical implications. These electron-withdrawing groups modulate the pKa of the

isoquinoline nitrogen, decrease its basicity compared to the parent molecule, and create a

more electron-poor aromatic system.[4] This electronic modification is key to its function in drug
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discovery, as it can enhance binding affinity to target proteins and improve metabolic resistance

by blocking potential sites of oxidative metabolism.[4][5]

Synthesis Pathway: The Pomeranz-Fritsch Reaction
While several methods exist for constructing the isoquinoline core, the Pomeranz-Fritsch

reaction offers a robust and adaptable route for synthesizing substituted isoquinolines like the

6,7-difluoro variant.[6][7][8] This acid-catalyzed cyclization of a benzalaminoacetal provides a

direct path to the desired scaffold.

The proposed synthesis begins with 3,4-difluorobenzaldehyde, leveraging the commercially

available fluorinated starting material to build the isoquinoline core.

Step 1: Schiff Base Formation

Step 2: Acid-Catalyzed Cyclization
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Caption: Proposed Pomeranz-Fritsch synthesis of 6,7-Difluoroisoquinoline.

Experimental Protocol: Pomeranz-Fritsch Synthesis
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This protocol is a representative methodology based on established Pomeranz-Fritsch

procedures.[7]

Step 1: Formation of the Benzalaminoacetal Intermediate

Reactant Charging: To a round-bottom flask equipped with a Dean-Stark apparatus and

reflux condenser, add 3,4-difluorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl

acetal (1.1 eq).

Solvent Addition: Add toluene as the solvent to facilitate azeotropic removal of water.

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing

water collection in the Dean-Stark trap. Continue reflux until no more water is formed.

Causality:This condensation reaction forms the critical Schiff base intermediate. The

azeotropic removal of water drives the equilibrium towards product formation, ensuring a

high yield of the intermediate before the harsh conditions of the cyclization step.

Work-up: Once the reaction is complete, cool the mixture and remove the toluene under

reduced pressure to yield the crude benzalaminoacetal, which can often be used in the next

step without further purification.

Step 2: Acid-Catalyzed Cyclization and Aromatization

Cyclization: Carefully add the crude benzalaminoacetal intermediate dropwise to a flask

containing concentrated sulfuric acid (e.g., 78% H₂SO₄) at a controlled temperature (typically

elevated, ~160°C).

Causality:The strong acid protonates the acetal, facilitating its cleavage to form a reactive

electrophile. This intermediate then undergoes an intramolecular electrophilic aromatic

substitution, where the electron-rich (despite the fluorine atoms) benzene ring attacks to

form the new heterocyclic ring. The fluorine atoms, being ortho/para directing with

deactivating properties, still permit this cyclization.

Reaction Monitoring: Maintain the reaction at the target temperature for a specified time,

monitoring the reaction's completion by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the acidic

solution with a suitable base (e.g., concentrated NaOH or NH₄OH) to a pH > 9.

Extraction: Extract the aqueous layer multiple times with an organic solvent such as

dichloromethane or ethyl acetate.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure. The resulting crude product can be purified

by column chromatography on silica gel to afford pure 6,7-difluoroisoquinoline.

Spectroscopic Characterization Profile
unambiguous characterization of 6,7-difluoroisoquinoline relies on a combination of

spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is particularly powerful due to

the presence of the NMR-active ¹⁹F nucleus.[4][9]
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Technique Expected Observations

¹H NMR

Signals corresponding to the five aromatic

protons. Protons H-5 and H-8 will likely appear

as doublets of doublets due to coupling with

both the adjacent proton and the proximate

fluorine atom (e.g., ⁴JH-F). Protons on the

pyridine ring (H-1, H-3, H-4) will show

characteristic shifts and couplings.

¹³C NMR

Nine distinct carbon signals. The carbon atoms

directly bonded to fluorine (C-6 and C-7) will

appear as large doublets due to strong one-

bond C-F coupling (¹JC-F). Other carbons in the

benzene ring will show smaller two- or three-

bond couplings (²JC-F, ³JC-F).

¹⁹F NMR

Two distinct signals for F-6 and F-7, which will

likely appear as multiplets due to coupling with

each other (JF-F) and with neighboring protons

(JH-F). ¹⁹F NMR is highly sensitive to the

electronic environment, making it an excellent

probe for purity and structural confirmation.[10]

[11]

Mass Spec.

A molecular ion peak (M⁺) corresponding to the

exact mass of 165.14 g/mol , confirming the

molecular formula.

Reactivity and Mechanistic Insights
The reactivity of the isoquinoline core is dictated by the differing electronic nature of its two

constituent rings. The pyridine ring is electron-deficient and susceptible to nucleophilic attack,

while the benzene ring is electron-rich and undergoes electrophilic substitution.[12] The

presence of two strongly electron-withdrawing fluorine atoms at C-6 and C-7 significantly

modifies this behavior.
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Caption: Electronic influence of fluorine on isoquinoline reactivity. (Note: Image placeholder

would be replaced with the 2D structure of 6,7-Difluoroisoquinoline showing positions).

Nucleophilic Aromatic Substitution: The pyridine ring of isoquinoline is inherently electron-

deficient, making the C-1 position the primary site for nucleophilic attack. The fluorine atoms

on the adjacent ring further withdraw electron density, enhancing the electrophilicity of C-1

and making it even more susceptible to attack by nucleophiles like organometallics or

amines.[12]

Electrophilic Aromatic Substitution: Electrophilic attack on the parent isoquinoline typically

occurs at C-5 and, to a lesser extent, C-8.[12] The powerful deactivating inductive effect of

the C-6 and C-7 fluorine atoms makes electrophilic substitution on the benzene ring

significantly more challenging, requiring harsher reaction conditions. The substitution will still

be directed primarily to the C-5 and C-8 positions.

Dearomatization: The electron-deficient nature of the pyridine ring, exacerbated by the

fluorines, makes the system a good candidate for reductive functionalization or

dearomatization reactions, providing access to substituted tetrahydroisoquinolines.[13]

Applications in Drug Discovery: The Kinase
Inhibitor Scaffold
The 6,7-difluoroisoquinoline scaffold is a "privileged structure" in medicinal chemistry,

particularly in the design of kinase inhibitors.[14] Kinases are a critical class of enzymes that

regulate cellular signaling, and their dysregulation is a hallmark of many diseases, especially

cancer.[15][16] Small molecule inhibitors typically target the ATP-binding pocket of the kinase.

The value of the 6,7-difluoroisoquinoline moiety lies in its ability to:

Form Key Hydrogen Bonds: The nitrogen atom in the isoquinoline ring can act as a hydrogen

bond acceptor, often interacting with the "hinge region" of the kinase ATP-binding pocket, a

critical interaction for potent inhibition.

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant

to metabolic cleavage (e.g., by Cytochrome P450 enzymes), which can increase the

compound's in vivo half-life and bioavailability.[4][5]
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Modulate Lipophilicity and Binding: Fluorine substitution increases lipophilicity, which can

improve cell membrane permeability. The electron-withdrawing nature of fluorine can also

fine-tune the electronic interactions with amino acid residues in the target's binding pocket,

enhancing potency and selectivity.[4]

Caption: Interaction model of a 6,7-difluoroisoquinoline-based inhibitor.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 6,7-difluoroisoquinoline is not widely available,

data from analogous fluorinated heterocyclic compounds (e.g., 6-fluoroquinoline) can be used

to guide handling procedures.[17][18] This compound should be handled only by trained

professionals in a well-ventilated chemical fume hood.

Hazard Class
GHS Statement(s)
(Anticipated)

Precautionary
Statement(s) (Anticipated)

Acute Toxicity

H302: Harmful if swallowed.

H311: Toxic in contact with

skin.

P264: Wash skin thoroughly

after handling. P280: Wear

protective gloves/eye

protection. P301+P312: IF

SWALLOWED: Call a POISON

CENTER/doctor if you feel

unwell.

Skin Irritation H315: Causes skin irritation.
P302+P352: IF ON SKIN:

Wash with plenty of water.

Eye Irritation
H319: Causes serious eye

irritation.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Environmental
H412: Harmful to aquatic life

with long lasting effects.

P273: Avoid release to the

environment.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety

glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials.

Conclusion
6,7-Difluoroisoquinoline is a highly valuable and strategically designed molecular scaffold. Its

unique electronic properties, conferred by the difluoro substitution pattern, make it an ideal

building block for creating novel therapeutic agents with enhanced potency, selectivity, and

pharmacokinetic profiles. Understanding the principles of its synthesis, reactivity, and

application empowers researchers to fully leverage its potential in the rational design of next-

generation drugs and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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